N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
Overview
Description
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a chemical compound belonging to the class of C-nitro compounds. It is characterized by the presence of a nitro group attached to a pyrimidine ring, which is further substituted with methyl and phenyl groups.
Preparation Methods
The synthesis of N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine can be achieved through several routes:
Synthetic Routes and Reaction Conditions: One common method involves the nitration of a precursor compound, followed by the introduction of methyl and phenyl groups under controlled conditions. The reaction typically requires the use of strong acids and bases to facilitate the nitration and subsequent substitutions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-nitroso-2,4,6-triaminopyrimidine and 2,4,6-triamino-5-nitrosopyrimidine share structural similarities with this compound.
Uniqueness: The presence of both methyl and phenyl groups in this compound distinguishes it from other compounds, potentially leading to unique chemical and biological properties
Properties
IUPAC Name |
2-N-methyl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c1-13-11-15-9(12)8(17(18)19)10(16-11)14-7-5-3-2-4-6-7/h2-6H,1H3,(H4,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJIGPFBFSLRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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